![molecular formula C18H18N2OS B2463486 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide CAS No. 443122-35-8](/img/structure/B2463486.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide has been investigated for its antimicrobial potential. Researchers have synthesized related compounds and screened them for their ability to inhibit microbial growth. These studies aim to identify novel agents for combating bacterial and fungal infections .
Anti-Inflammatory Properties
The compound’s structural features suggest potential anti-inflammatory effects. Researchers have explored its interactions with inflammatory pathways, particularly focusing on enzymes like JNK2 and JNK3. By modulating these pathways, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide may offer therapeutic benefits in inflammatory conditions .
Cancer Research
Given its heteroarene structure, this compound has also piqued interest in cancer research. Scientists investigate its impact on cancer cell proliferation, apoptosis, and metastasis. Preliminary studies suggest potential antitumor activity, although further research is needed to elucidate the underlying mechanisms .
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide is the Mitogen-activated protein kinase 10 (JNK3) . This kinase is part of the MAPK family, which plays a crucial role in cellular signaling processes .
Mode of Action
The compound interacts with its target, JNK3, by binding to the ATP-binding site of the kinase . The 3-cyano substituent of the compound forms a hydrogen bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the kinase activity of JNK3, thereby modulating the downstream signaling processes .
Biochemical Pathways
The inhibition of JNK3 by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide affects the JNK signaling pathway . This pathway is involved in various cellular processes, including inflammation, apoptosis, and cell differentiation . By inhibiting JNK3, the compound can modulate these processes.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties, as well as its half-life and clearance, are crucial factors that determine its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide’s action are primarily due to its inhibitory effect on JNK3 . By inhibiting this kinase, the compound can modulate various cellular processes, potentially leading to therapeutic effects in diseases where the JNK signaling pathway is implicated .
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11-7-8-13(9-12(11)2)17(21)20-18-15(10-19)14-5-3-4-6-16(14)22-18/h7-9H,3-6H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPCSRBBCYQHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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